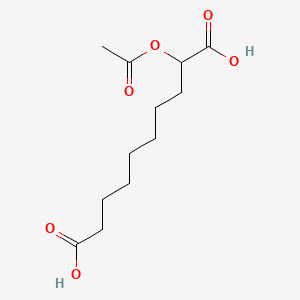
2-(Acetyloxy)decanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)decanedioic Acid is an organic compound with the molecular formula C12H20O6 It is a derivative of decanedioic acid, where one of the hydroxyl groups is replaced by an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)decanedioic Acid typically involves the esterification of decanedioic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group at the desired position on the decanedioic acid molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)decanedioic Acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield decanedioic acid and acetic acid.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Decanedioic acid and acetic acid.
Oxidation: Higher oxidation state products, potentially including carboxylic acids or ketones.
Reduction: Decanedioic acid with a hydroxyl group.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
2-(Acetyloxy)decanedioic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)decanedioic Acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic Acid: The parent compound, lacking the acetyloxy group.
Decadienoic Acid: A related compound with double bonds in the carbon chain.
Sebacic Acid: Another dicarboxylic acid with similar properties.
Uniqueness
This functional group allows for specific interactions and reactions that are not possible with decanedioic acid alone .
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-acetyloxydecanedioic acid |
InChI |
InChI=1S/C12H20O6/c1-9(13)18-10(12(16)17)7-5-3-2-4-6-8-11(14)15/h10H,2-8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
YGKBBXVGEHATSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

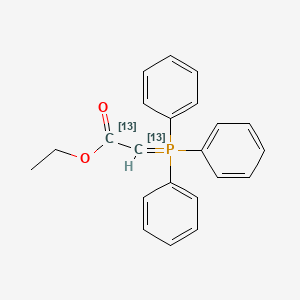
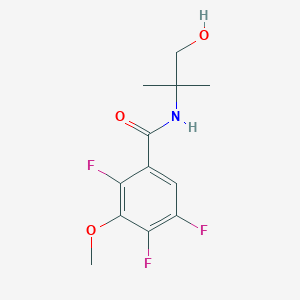
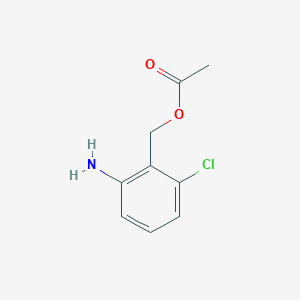
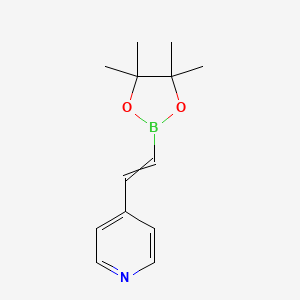

![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

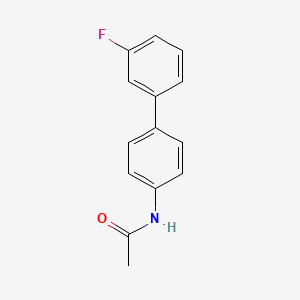
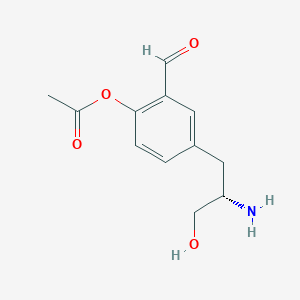

![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
